![molecular formula C34H24N2S2 B14220150 4,5-Bis[(diphenylmethyl)sulfanyl]benzene-1,2-dicarbonitrile CAS No. 828915-54-4](/img/structure/B14220150.png)
4,5-Bis[(diphenylmethyl)sulfanyl]benzene-1,2-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Bis[(diphenylmethyl)sulfanyl]benzene-1,2-dicarbonitrile is an organic compound characterized by the presence of two diphenylmethylsulfanyl groups attached to a benzene ring, which also bears two cyano groups at the 1 and 2 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis[(diphenylmethyl)sulfanyl]benzene-1,2-dicarbonitrile typically involves the reaction of 4,5-dichlorophthalonitrile with diphenylmethylthiol in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent, often under reflux conditions, to facilitate the substitution of chlorine atoms by diphenylmethylsulfanyl groups .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Bis[(diphenylmethyl)sulfanyl]benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano groups can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like thiols, amines, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4,5-Bis[(diphenylmethyl)sulfanyl]benzene-1,2-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition due to its structural similarity to certain biological molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mecanismo De Acción
The mechanism of action of 4,5-Bis[(diphenylmethyl)sulfanyl]benzene-1,2-dicarbonitrile is primarily related to its ability to interact with various molecular targets through its sulfanyl and cyano groups. These interactions can modulate the activity of enzymes or receptors, leading to changes in biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4,5-Bis(phenylsulfanyl)benzene-1,2-dicarbonitrile: Similar structure but with phenylsulfanyl groups instead of diphenylmethylsulfanyl groups.
4,5-Bis(sulfanyl)benzene-1,2-dicarbonitrile: Lacks the diphenylmethyl groups, making it less bulky and potentially less sterically hindered.
4,5-Bis(methylsulfonyl)benzene-1,2-dicarbonitrile: Contains sulfonyl groups instead of sulfanyl groups, which can significantly alter its chemical reactivity and properties.
Uniqueness
4,5-Bis[(diphenylmethyl)sulfanyl]benzene-1,2-dicarbonitrile is unique due to the presence of bulky diphenylmethylsulfanyl groups, which can influence its steric and electronic properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new materials with tailored properties.
Propiedades
Número CAS |
828915-54-4 |
|---|---|
Fórmula molecular |
C34H24N2S2 |
Peso molecular |
524.7 g/mol |
Nombre IUPAC |
4,5-bis(benzhydrylsulfanyl)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C34H24N2S2/c35-23-29-21-31(37-33(25-13-5-1-6-14-25)26-15-7-2-8-16-26)32(22-30(29)24-36)38-34(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-22,33-34H |
Clave InChI |
DJQVDKVUAVYODN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)SC3=C(C=C(C(=C3)C#N)C#N)SC(C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


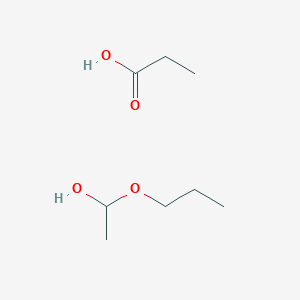
![15-[4-(Dimethylamino)phenyl]pentadecyl pyrene-1-carboxylate](/img/structure/B14220070.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[4-(trifluoromethyl)phenyl]-](/img/structure/B14220077.png)
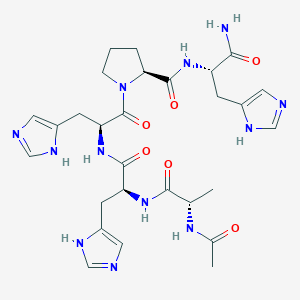
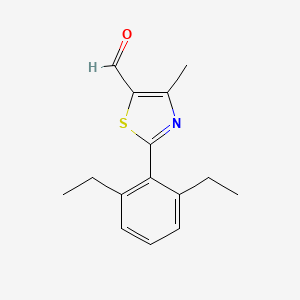
![Phenol, 3-[8-(cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]-](/img/structure/B14220098.png)


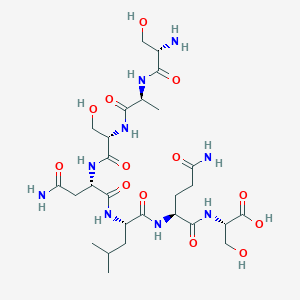
![4-Benzyl-4-{[(naphthalen-1-yl)methyl]amino}-5-phenylpent-2-enal](/img/structure/B14220123.png)
![2-(3-Azabicyclo[4.2.1]nonan-3-yl)ethan-1-amine](/img/structure/B14220135.png)
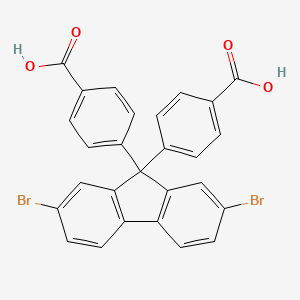

![2-amino-N-[(1S)-1-phenylethyl]benzamide](/img/structure/B14220148.png)
